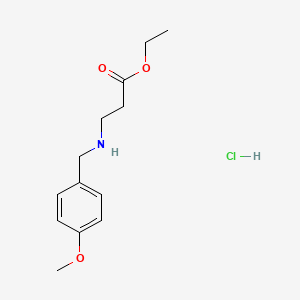

Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride

Description

Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride: is an organic compound with the molecular formula C13H20ClNO3. It is a hydrochloride salt form of ethyl 3-((4-methoxybenzyl)amino)propanoate, which is known for its applications in various fields of scientific research and industry. This compound is characterized by the presence of an ethyl ester group, a methoxybenzyl group, and an amino group, making it a versatile molecule for chemical synthesis and biological studies.

Properties

IUPAC Name |

ethyl 3-[(4-methoxyphenyl)methylamino]propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-3-17-13(15)8-9-14-10-11-4-6-12(16-2)7-5-11;/h4-7,14H,3,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWOIDNNEFKJCBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCNCC1=CC=C(C=C1)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Trichloroacetimidate Route

Ethyl 3-((4-methoxybenzyl)amino)propanoate trichloroacetimidate is synthesized by reacting the ester with trichloroacetonitrile under basic conditions. This activated intermediate undergoes C–C bond formation with nucleophiles (e.g., malonate esters) in the presence of catalytic TMSOTf (trimethylsilyl triflate).

Advantages:

Salt Formation and Purification

The free base of ethyl 3-((4-methoxybenzyl)amino)propanoate is converted to its hydrochloride salt by treatment with hydrogen chloride gas in ethanol or dichloromethane.

Critical Parameters:

-

Temperature Control: Gas introduction at −15 to −5°C prevents exothermic decomposition.

-

Crystallization: The hydrochloride salt precipitates upon cooling and is recrystallized from ethanol/ethyl acetate mixtures to achieve >99% purity.

Analytical Data:

-

1H NMR (DMSO-d6): δ 1.20 (t, 3H, J = 7.1 Hz, CH2CH3), 2.45 (t, 2H, J = 6.8 Hz, CH2COO), 3.20 (t, 2H, J = 6.8 Hz, CH2NH), 3.72 (s, 3H, OCH3), 4.10 (q, 2H, J = 7.1 Hz, OCH2), 6.85 (d, 2H, J = 8.6 Hz, aromatic), 7.25 (d, 2H, J = 8.6 Hz, aromatic), 8.90 (br s, 2H, NH2+).

Comparative Analysis of Methodologies

| Method | Yield (%) | Purity (%) | Scalability | Key Advantage |

|---|---|---|---|---|

| Nucleophilic Amination | 70–85 | 95–98 | High | Simple setup, minimal byproducts |

| Reductive Amination | 80–90 | 90–95 | Moderate | Avoids halogenated intermediates |

| Trichloroacetimidate Route | 85–90 | 97–99 | Low | Rapid reaction, structural diversity |

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Electrophiles such as alkyl halides, acyl chlorides, and appropriate solvents.

Major Products Formed:

Oxidation Products: Corresponding carboxylic acids or aldehydes.

Reduction Products: Corresponding amines or alcohols.

Substitution Products: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Synthetic Routes

- Catalytic Methods : Use of specific catalysts to optimize reaction conditions.

- Temperature Control : Maintaining precise temperatures to ensure reaction efficiency.

- Quality Control : Implementing stringent measures to assess purity and stability during production.

Scientific Research Applications

The applications of Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride span several domains:

Chemistry

- Building Block for Synthesis : It serves as a precursor for synthesizing more complex organic molecules, making it valuable in synthetic organic chemistry.

Biology

- Biochemical Assays : Utilized as a reagent in various biochemical assays to study enzyme activities and cellular processes.

- Mechanism of Action : It can act as an inhibitor or activator of specific enzymes, influencing biochemical pathways within cells .

Medicine

- Therapeutic Potential : Investigated for its potential as an anticancer agent due to its ability to inhibit tubulin assembly, which disrupts microtubule dynamics leading to cell cycle arrest and apoptosis .

- Drug Development : Used as a precursor in the synthesis of novel therapeutics targeting various diseases, including cancer and neurological disorders.

Case Study 1: Anticancer Activity

Research demonstrated that derivatives of this compound exhibited significant antiproliferative activity against cancer cell lines such as HeLa, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Enzyme Inhibition

A study highlighted the compound’s role in inhibiting NADPH oxidase, which is crucial for reactive oxygen species generation in cells. This inhibition contributes to reduced cellular proliferation and offers insights into its potential applications in treating oxidative stress-related diseases .

Mechanism of Action

The mechanism of action of ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.

Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.

Affect Gene Expression: Influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride can be compared with other similar compounds, such as:

- Ethyl 3-((2-methoxybenzyl)amino)propanoate

- Ethyl 3-((3-ethoxybenzyl)amino)propanoate

- Ethyl 3-((4-pyridinylmethyl)amino)propanoate

Uniqueness:

- Methoxy Group Position: The position of the methoxy group on the benzyl ring can significantly influence the compound’s chemical and biological properties.

- Hydrochloride Salt Form: The hydrochloride salt form enhances the compound’s solubility and stability, making it more suitable for certain applications.

Biological Activity

Ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antioxidant research. This article explores the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

This compound can be characterized by its molecular formula . Its structure features an ethyl ester linked to an amino group that is substituted with a 4-methoxybenzyl moiety, which is crucial for its biological activity.

Synthesis

The compound can be synthesized through various methods, often involving the reaction of ethyl esters with amines under acidic conditions. The incorporation of the 4-methoxybenzyl group is typically achieved via nucleophilic substitution reactions or coupling reactions that utilize activated esters.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. The compound has shown promising results in inhibiting the growth of various cancer cell lines, including:

- HeLa Cells : A study reported an IC50 value indicating significant antiproliferative activity against cervical cancer cells.

- U-87 and MDA-MB-231 Cells : The compound exhibited higher cytotoxicity against glioblastoma U-87 cells compared to triple-negative breast cancer MDA-MB-231 cells, suggesting its potential as a selective anticancer agent .

The proposed mechanisms for the anticancer activity include:

- Inhibition of Histone Deacetylases (HDACs) : Similar compounds have been reported to act as HDAC inhibitors, leading to altered gene expression associated with cell cycle regulation and apoptosis .

- Induction of Apoptosis : Studies indicate that the compound may trigger apoptotic pathways in cancer cells, contributing to its effectiveness as an anticancer agent .

Antioxidant Activity

This compound also exhibits significant antioxidant properties . The DPPH radical scavenging assay demonstrated that this compound has antioxidant activity comparable to well-known antioxidants like ascorbic acid. The antioxidant effects are attributed to its ability to neutralize free radicals, thereby protecting cells from oxidative stress .

Case Studies and Research Findings

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Study 1 | HeLa | 11–0.69 | Antiproliferative |

| Study 2 | U-87 | Higher than MDA-MB-231 | Cytotoxicity |

| Study 3 | Various | Effective against multiple lines | Antioxidant |

Q & A

Q. How can researchers optimize the synthesis of ethyl 3-((4-methoxybenzyl)amino)propanoate hydrochloride to minimize impurities?

Methodological Answer: Synthetic optimization requires careful control of reaction conditions, such as stoichiometry, temperature, and solvent selection. For example, coupling reactions involving tert-butoxycarbonyl (Boc) protection, as described in the synthesis of structurally similar esters (e.g., (S)-ethyl 2-amino-3-(4-fluorophenyl)propanoate hydrochloride), employ di-tert-butyl dicarbonate under basic conditions (e.g., triethylamine in CH₂Cl₂) to reduce side reactions . Post-synthesis, impurity profiling via HPLC with charged aerosol detection (CAD) or LC-MS can identify common byproducts like unreacted precursors or deprotected intermediates .

Q. What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer: Solid-phase extraction (SPE) using hydrophilic-lipophilic balance (HLB) cartridges followed by LC-MS/MS is a robust approach. Evidence from wastewater analysis of structurally similar compounds (e.g., parabens and pharmaceuticals) highlights the use of HLB sorbents for high recovery rates (>80%) in aqueous matrices. Internal standards like deuterated analogs (e.g., triclosan-d3) improve quantification accuracy by correcting for matrix effects .

Advanced Research Questions

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different studies?

Methodological Answer: Contradictions may arise from variability in assay conditions (e.g., cell line selection, solvent compatibility). For example, studies on analogs like GSK-J4 (a histone demethylase inhibitor) emphasize the need for orthogonal assays (e.g., enzymatic vs. cellular activity) and rigorous solvent controls (e.g., DMSO concentration ≤0.1%). Cross-validation using NMR-based binding assays or isothermal titration calorimetry (ITC) can resolve ambiguities in target engagement .

Q. What strategies are effective for characterizing and mitigating hygroscopicity in this compound during storage?

Methodological Answer: Hygroscopicity can degrade stability, particularly in hydrochloride salts. Storage under inert gas (e.g., argon) in desiccated environments (<5% humidity) is critical. Thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) studies on similar compounds (e.g., piperidine-based esters) reveal that lyophilization or co-formulation with excipients like mannitol reduces moisture uptake .

Q. How can researchers identify and validate off-target interactions of this compound in pharmacological studies?

Methodological Answer: Off-target profiling requires high-throughput screening (HTS) against panels of receptors, kinases, or ion channels. For instance, fragment-based screening of imidazole derivatives (e.g., ethyl 3-(4-(hydroxymethyl)-1H-imidazol-2-yl)propanoate) employs surface plasmon resonance (SPR) and X-ray crystallography to map binding sites. Computational docking using Schrödinger Suite or AutoDock Vina further prioritizes candidates for experimental validation .

Q. What protocols are recommended for synthesizing isotopically labeled analogs (e.g., deuterated or ¹³C) for metabolic studies?

Methodological Answer: Isotopic labeling can be achieved via reductive amination with deuterated sodium cyanoborohydride (NaBD₃CN) or using ¹³C-enriched starting materials. For example, deuterated internal standards (e.g., BP-3-d5) are synthesized by replacing protons at labile positions (e.g., amine groups) under controlled pH conditions. Purification via preparative HPLC ensures >95% isotopic purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.